(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbutanal with ammonia to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic acid: Another compound with a similar structure but different functional groups.
(2S)-Naringenin: A dihydro-flavonoid with medicinal properties.
(2S)-2-Hydroxydecanoic acid: Similar in structure but with a longer carbon chain.
Uniqueness
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1,4,5-trimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-4-7(8(10)11)9(3)6(5)2/h5-7H,4H2,1-3H3,(H,10,11)/t5?,6?,7-/m0/s1 |
InChI Key |
DDGHFNSZKFJZDI-AHXFUIDQSA-N |
Isomeric SMILES |
CC1C[C@H](N(C1C)C)C(=O)O |
Canonical SMILES |
CC1CC(N(C1C)C)C(=O)O |
Origin of Product |
United States |
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